(4-cyclobutylphenyl)boronic Acid
Overview
Description
(4-Cyclobutylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclobutyl group at the para position
Mechanism of Action
Target of Action
The primary target of (4-cyclobutylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been noted that cyclobutylboronic acid can decompose in air . Therefore, the stability and efficacy of the compound can be affected by factors such as temperature, humidity, and exposure to oxygen .
Biochemical Analysis
Biochemical Properties
(4-Cyclobutylphenyl)boronic Acid, like other boronic acids, is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium
Cellular Effects
These interactions have been exploited in sensing and separation protocols for diol appended molecules such as saccharides and anions .
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with sugars and amino acids exhibiting vicinal (1,2) or (1,3) di-Lewis base donors (alcohols or amines) . This property allows boronic acids to participate in various biochemical reactions.
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling , which suggests that this compound may also exhibit stability over time in laboratory settings.
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions due to their ability to form reversible covalent complexes with sugars and amino acids .
Transport and Distribution
Boronic acids are known to interact with diol motifs and anions, suggesting that they may interact with transporters or binding proteins .
Subcellular Localization
Boronic acids are known to interact with diol motifs and anions, suggesting that they may localize to specific compartments or organelles where these interactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclobutylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Cyclobutylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Boranes and hydroborates.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
(4-Cyclobutylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclobutylboronic acid
- 4-Butylphenylboronic acid
Comparison: (4-Cyclobutylphenyl)boronic acid is unique due to the presence of both a cyclobutyl group and a boronic acid functional group. This combination imparts distinct reactivity and properties compared to other boronic acids. For example, the cyclobutyl group can influence the steric and electronic environment of the boronic acid, affecting its reactivity in various chemical reactions .
Properties
IUPAC Name |
(4-cyclobutylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDYFJLBAMQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468743 | |
Record name | Boronic acid, (4-cyclobutylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845797-74-2 | |
Record name | Boronic acid, (4-cyclobutylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-cyclobutylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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